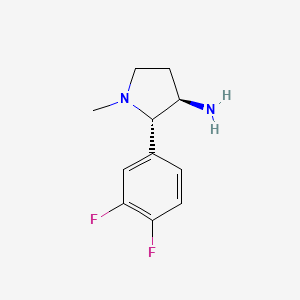

(2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

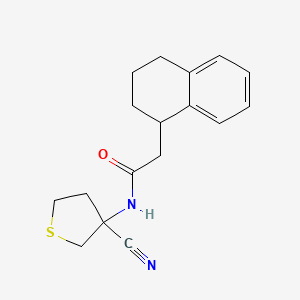

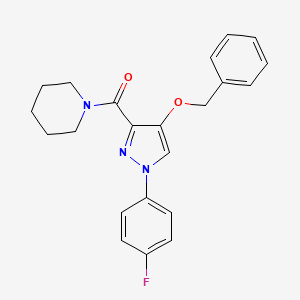

“(2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine” is a chemical compound with the CAS Number: 2219373-96-1 . It has a molecular weight of 212.24 .

Molecular Structure Analysis

The IUPAC name of the compound is “(2S,3R)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine” and its InChI Code is "1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3/t10-,11+/m1/s1" . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a liquid under normal conditions . It has a molecular weight of 212.24 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications

Advanced Oxidation Processes for Nitrogen-containing Compounds

Nitrogen-containing compounds, including aromatic and aliphatic amines, are prevalent in various industries, such as textiles, agriculture, and chemicals. These compounds are resistant to conventional degradation processes, posing environmental risks. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes. AOPs are crucial for degrading amine- and azo-based compounds, with ozone being highly reactive, followed by Fenton processes. The degradation of amines is highly sensitive to pH, and mechanisms vary across different pH values. Hybrid methods under optimized conditions offer synergistic effects, tailored for specific effluents, highlighting the importance of advanced treatment technologies in mitigating the environmental impact of nitrogen-containing compounds (Bhat & Gogate, 2021).

CO2 Capture with Amine-functionalized Sorbents

Amine-functionalized sorbents have emerged as promising materials for CO2 capture due to their strong interaction with CO2. These sorbents are significant for postcombustion capture (PCC) technologies in reducing greenhouse gas emissions from coal-fired power stations. The development of commercial-scale PCC requires effective solvent management to minimize potential technical and environmental risks. Addressing solvent degradation, which can lead to increased corrosivity and reduced CO2 absorption capacity, is crucial. Moreover, the development of corrosion and solvent reclamation technologies, strategies to minimize emissions, and effective waste management practices are essential to ensure environmental safety and efficiency in CO2 capture processes (Reynolds et al., 2012).

Detection of Biogenic Amine-producing Bacteria in Foods

Biogenic amines in foods pose health risks, necessitating the detection of bacteria capable of decarboxylating amino acids to prevent their accumulation. Molecular methods offer rapid and specific detection of amino acid decarboxylase genes, providing an early warning system to mitigate biogenic amine risks in food products. This approach is crucial for ensuring food safety, emphasizing the importance of monitoring and controlling biogenic amine levels in the food industry (Landete et al., 2007).

Removal of Perfluorinated Compounds (PFCs) with Amine-functionalized Adsorbents

PFCs are environmental pollutants with potential toxicity to humans and wildlife. Amine-functionalized adsorbents have demonstrated high efficiency in removing PFCs from water and wastewater. The adsorption mechanisms include electrostatic interactions, hydrophobic interactions, ligand exchange, and hydrogen bonding. These findings are crucial for developing effective adsorbents for PFC removal, contributing to the protection of aquatic environments and public health (Du et al., 2014).

Transition-Metal-Catalyzed Reductive Amination

Reductive amination, involving the reaction of aldehydes or ketones with ammonia or an amine, is a key synthetic method for producing alkyl amines, which are fundamental in pharmaceuticals, agrochemicals, and materials. Transition-metal-catalyzed reductive amination using hydrogen as the reducing agent represents a significant advancement in amine synthesis, highlighting the role of catalysis in efficient and sustainable chemical production (Irrgang & Kempe, 2020).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

(2S,3R)-2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3/t10-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVHXBQGSQFNJU-MNOVXSKESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CC(=C(C=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H]1C2=CC(=C(C=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-cyclopentylpropanamido)benzofuran-2-carboxamide](/img/structure/B2674825.png)

![4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2674833.png)

![Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2674836.png)

![3-[(2,5-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2674839.png)

![propyl 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2674842.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2674845.png)